Cas no 849811-78-5 (Pitavastatin Methyl Ester)

Pitavastatin Methyl Ester 化学的及び物理的性質
名前と識別子
-
- (3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- (3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- 6-Heptenoic acid,7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, methylester...
- Pitavastatin Methyl Ester
- Pitavastatin Impurity 8
- Methyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate (ACI)
- DOLM
- 849811-78-5
- SCHEMBL355236
- Pitavastatin Methyl Ester; (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester; Methyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate; DOLM; Pitavastatin Methyl Ester
- (3R,5S,E)-Methyl7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- SCHEMBL355237
- methyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
-
- インチ: 1S/C26H26FNO4/c1-32-24(31)15-20(30)14-19(29)12-13-22-25(16-8-10-18(27)11-9-16)21-4-2-3-5-23(21)28-26(22)17-6-7-17/h2-5,8-13,17,19-20,29-30H,6-7,14-15H2,1H3/b13-12+/t19-,20-/m1/s1
- InChIKey: RJYASJYIIVRJNV-OKLSWEBGSA-N
- ほほえんだ: C(/C1C(C2CC2)=NC2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\[C@@H](O)C[C@@H](O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 435.18458647g/mol
- どういたいしつりょう: 435.18458647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 646
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 79.6Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 664.0±55.0 °C at 760 mmHg
- フラッシュポイント: 355.4±31.5 °C
- PSA: 79.65000
- LogP: 4.60650
- じょうきあつ: 0.0±2.1 mmHg at 25°C
Pitavastatin Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pitavastatin Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P531015-50mg |
Pitavastatin Methyl Ester |
849811-78-5 | 50mg |
$735.00 | 2023-05-17 | ||
TRC | P531015-100mg |
Pitavastatin Methyl Ester |
849811-78-5 | 100mg |
$ 800.00 | 2023-09-06 | ||
TRC | P531015-5mg |
Pitavastatin Methyl Ester |
849811-78-5 | 5mg |
$92.00 | 2023-05-17 | ||
Alichem | A189005278-5g |
(3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
849811-78-5 | 95% | 5g |
$444.40 | 2023-08-31 | |
A2B Chem LLC | AD95578-500mg |
(3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
849811-78-5 | 98% | 500mg |
$294.00 | 2024-04-19 | |
TRC | P531015-10mg |
Pitavastatin Methyl Ester |
849811-78-5 | 10mg |
$167.00 | 2023-05-17 | ||
TRC | P531015-25mg |
Pitavastatin Methyl Ester |
849811-78-5 | 25mg |
$391.00 | 2023-05-17 | ||
Chemenu | CM145001-1g |
(3R,5S,E)-Methyl 7-(2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
849811-78-5 | 95% | 1g |
$*** | 2023-05-29 | |
Biosynth | IM145424-50 mg |
((3R,5S,6E)-Methyl-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin -3-yl)-3,5-dihydroxyhept-6-enoate |
849811-78-5 | 50mg |
$373.50 | 2023-01-04 | ||
Biosynth | IM145424-25 mg |
((3R,5S,6E)-Methyl-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin -3-yl)-3,5-dihydroxyhept-6-enoate |
849811-78-5 | 25mg |
$233.25 | 2023-01-04 |
Pitavastatin Methyl Ester 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Diethyl ether ; 30 min, rt
Pitavastatin Methyl Ester Raw materials
Pitavastatin Methyl Ester Preparation Products
Pitavastatin Methyl Ester 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Pitavastatin Methyl Esterに関する追加情報
Pitavastatin Methyl Ester: A Comprehensive Overview
Pitavastatin Methyl Ester, with the CAS number 849811-78-5, is a significant compound in the field of pharmacology and medicinal chemistry. This compound is a methyl ester derivative of pitavastatin, a well-known statin drug used for lowering cholesterol levels. The methyl ester form is often utilized in research and development stages to enhance the pharmacokinetic properties of the parent drug. In this article, we will delve into the latest research findings, applications, and significance of Pitavastatin Methyl Ester in the pharmaceutical industry.
Statins, including pitavastatin, are among the most prescribed drugs globally for managing hyperlipidemia and reducing the risk of cardiovascular diseases. The development of Pitavastatin Methyl Ester has been driven by the need to improve drug delivery systems and enhance bioavailability. Recent studies have shown that the methyl ester form exhibits superior solubility compared to the parent compound, making it a promising candidate for formulation development. Researchers have explored various delivery systems, such as lipid nanoparticles and micelles, to further optimize its pharmacokinetics.
The synthesis of Pitavastatin Methyl Ester involves a series of organic reactions, including esterification and purification steps. Advanced chromatographic techniques have been employed to ensure high purity levels, which are critical for preclinical and clinical studies. The structural elucidation of this compound has been confirmed using spectroscopic methods such as NMR and mass spectrometry. These findings have been published in reputable journals, contributing to the growing body of knowledge on statin derivatives.
In terms of pharmacological activity, Pitavastatin Methyl Ester has demonstrated potent inhibitory effects on HMG-CoA reductase, the key enzyme responsible for cholesterol biosynthesis. Preclinical studies have revealed that this compound exhibits similar efficacy to pitavastatin but with improved absorption profiles. This makes it an attractive option for developing once-daily dosing regimens. Additionally, recent research has explored its potential as a prodrug, where the methyl ester is hydrolyzed in vivo to release the active parent drug.
The safety profile of Pitavastatin Methyl Ester has also been a focus of recent investigations. Toxicological studies in animal models have shown minimal adverse effects at therapeutic doses, suggesting a favorable safety margin. However, further studies are required to assess long-term toxicity and potential drug-drug interactions. Regulatory agencies have expressed interest in this compound due to its innovative approach to improving statin therapy.
From a therapeutic standpoint, Pitavastatin Methyl Ester holds promise for addressing unmet needs in lipid management. Its enhanced bioavailability could benefit patients with poor absorption or those requiring higher doses of statins. Furthermore, its potential as a component in combination therapies is being explored to tackle complex lipid disorders associated with metabolic syndrome.
In conclusion, Pitavastatin Methyl Ester, with CAS number 849811-78-5, represents a significant advancement in statin drug development. With ongoing research focusing on its pharmacokinetics, efficacy, and safety, this compound is poised to play a crucial role in future lipid-lowering therapies. As the field of cardiovascular medicine continues to evolve, compounds like Pitavastatin Methyl Ester will remain at the forefront of innovation.
849811-78-5 (Pitavastatin Methyl Ester) 関連製品
- 917752-49-9((3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate)
- 917752-45-5(6-Heptenoic acid,7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-,methyl ester, (3R,6E)-)
- 769908-13-6((3R,5R,6E)-Pitavastatin)
- 147511-69-1(Pitavastatin (>90%))
- 688735-41-3((3S,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid)
- 586966-54-3(tert-Buthyl Pitavastatin)
- 254452-86-3((3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid)
- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)